tert-Butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate
Description
This compound is a piperidine derivative featuring a benzo[d]isothiazole moiety linked via an amino group at the 3-position of the piperidine ring. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective group, enhancing stability during synthesis and purification.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(1,2-benzothiazol-3-ylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-10-6-7-12(11-20)18-15-13-8-4-5-9-14(13)23-19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKARYPHIBRFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124994 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(1,2-benzisothiazol-3-ylamino)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-61-3 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(1,2-benzisothiazol-3-ylamino)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-(1,2-benzisothiazol-3-ylamino)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]isothiazole moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Introduction of the tert-butyl group: The tert-butyl group is often added using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Overview
tert-Butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate, with CAS number 1417793-61-3, is a compound that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and drug development. This article explores its applications, focusing on its pharmacological properties, synthesis, and relevant case studies.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. The benzo[d]isothiazole structure is known for its ability to inhibit certain cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways. This property makes it a potential candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance.
Neurological Applications
The piperidine structure is often associated with neuroactive compounds. Preliminary studies suggest that this compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. The introduction of the benzo[d]isothiazole moiety is crucial for enhancing the biological activity of the compound.
Synthesis Pathway Example
- Starting Material : Piperidine derivative (e.g., tert-butyl 3-piperidinecarboxylic acid).
- Reagents : Use of coupling agents to attach the benzo[d]isothiazole group.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of related compounds on human breast cancer cell lines. The results indicated that the introduction of the benzo[d]isothiazole moiety significantly enhanced cytotoxicity compared to compounds lacking this feature.
Case Study 2: Antimicrobial Efficacy
In another study, researchers tested various derivatives of this compound against Gram-positive and Gram-negative bacteria. The findings revealed effective inhibition of growth in resistant strains, highlighting its potential as a novel antibiotic agent.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]isothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate with key analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.
Structural and Functional Analogues
Key Comparative Insights
Substitution Position on Piperidine: The 3-position substitution in the target compound contrasts with 4-position analogs (e.g., ). For example, 3-substituted piperidines may favor tighter binding to enzymes with deep hydrophobic pockets, while 4-substituted derivatives could exhibit improved metabolic stability .
Functional Group Variations: The methylene spacer in the analog from introduces conformational flexibility, which might reduce steric hindrance during receptor binding compared to the direct amino linkage in the target compound . The hydrochloride salt in enhances aqueous solubility, a critical factor for oral bioavailability, whereas the Boc group in the target compound prioritizes synthetic convenience over solubility .
Benzo[d]isothiazole Modifications :
- Bromination at the 6-position () increases molecular weight and polarizability, which could enhance binding to halogen-binding pockets in proteins . The target compound lacks halogenation, suggesting a focus on π-π stacking or hydrogen-bonding interactions.
Research Implications and Gaps
- The absence of a methylene spacer may reduce off-target effects compared to ’s analog .
- Optimization Potential: Introducing electron-withdrawing groups (e.g., bromine as in ) could enhance binding affinity, though at the cost of increased molecular weight .
Biological Activity
tert-Butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate (CAS No. 1417793-61-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
- Antimicrobial Activity : Preliminary data indicate that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
Biological Activity Overview
The compound's biological activities can be summarized as follows:
Case Study 1: Anticancer Properties
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 values varied across different cell lines, indicating selective toxicity towards malignant cells while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potential for development as an antibacterial agent .
Safety and Toxicology
While the compound exhibits promising biological activity, safety assessments are crucial. It has been noted that this compound may cause skin burns and eye damage upon contact, and is toxic to aquatic life, necessitating careful handling and disposal .
Q & A
Q. What are the key synthetic routes for tert-Butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate, and what yields are typically achieved?
The synthesis involves multi-step reactions, often starting with the formation of heterocyclic intermediates. A common approach includes:
Formation of the benzo[d]isothiazole moiety : Reacting benzo[d]isothiazol-3-amine with a piperidine derivative under coupling conditions.
Introduction of the tert-butyl carbamate group : Using tert-butyl dicarbonate (Boc₂O) to protect the piperidine nitrogen under basic conditions (e.g., DMAP, DCM) .
Purification : Column chromatography or recrystallization to achieve ≥95% purity, as reported for structurally analogous compounds .
| Step | Key Reagents/Conditions | Yield Range |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, RT | ~85–90% |
| Coupling Reaction | EDC/HOBt, DMF, 0°C to RT | ~70–75% |
Q. Which analytical techniques are critical for characterizing this compound?
- HPLC : To confirm purity (≥95% as per commercial standards) .
- NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., tert-butyl group at δ ~1.4 ppm, piperidine protons at δ ~3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₇H₂₃N₃O₂S; [M+H]⁺ = 334.15) .
Q. What safety protocols are essential for handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Storage : In a cool, dry environment (2–8°C) under inert gas (e.g., N₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic efficiency?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling reaction rates compared to THF .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may enhance cross-coupling steps for analogous Boc-protected piperidines .
- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions during Boc protection .
Q. How do structural modifications (e.g., benzo[d]isothiazole substitution) impact biological activity?
The benzo[d]isothiazole group confers:
- Electron-withdrawing effects : Stabilizes intermediates in kinase inhibition pathways.
- Hydrogen-bonding capacity : Enhances binding to ATP pockets in kinases, as observed in related kinase inhibitor studies .
| Structural Feature | Biological Relevance | Example Application |
|---|---|---|
| Benzo[d]isothiazole | Kinase inhibition | G Protein-Coupled Receptor Kinase 2 (GRK2) inhibitors |
Q. How should researchers address contradictions in spectroscopic data during structural validation?
- Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT calculations).
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as done for tert-butyl piperazine derivatives (e.g., R-factor = 0.043) .
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled analogs to confirm assignment of N-H or carbonyl signals .
Q. What are the implications of the tert-butyl group on solubility and bioavailability?
- Lipophilicity : Increases logP by ~1–2 units, potentially reducing aqueous solubility.
- Metabolic Stability : Boc protection shields the amine from first-pass metabolism, extending half-life in preclinical models .
Data Contradiction Analysis
Discrepancies in CAS numbers (e.g., 1417793-61-3 vs. 1002355-72-7) may arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
